Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Medicinal Chemistry Drug Discovery Pharmacokinetics

Select CAS 651326-28-2 for its superior lipophilicity (XLogP3-AA = 2.3) and metabolic stability conferred by the trifluoromethyl group, a critical advantage over non-fluorinated or N-methyl imidazole analogs. Substituting with analogs like CAS 25372-03-6 or CAS 122957-50-0 risks SAR discontinuities, reduced membrane permeability, and higher oxidative clearance. This para-substituted benzonitrile is an essential building block for optimizing ADME profiles and probing CYP-mediated metabolic pathways in hit-to-lead campaigns.

Molecular Formula C11H6F3N3
Molecular Weight 237.18 g/mol
CAS No. 651326-28-2
Cat. No. B3276960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
CAS651326-28-2
Molecular FormulaC11H6F3N3
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N2C=CN=C2C(F)(F)F
InChIInChI=1S/C11H6F3N3/c12-11(13,14)10-16-5-6-17(10)9-3-1-8(7-15)2-4-9/h1-6H
InChIKeySJWDZVAZNKJOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insight: Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS 651326-28-2) – Key Identifiers and Baseline Properties


Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS 651326-28-2) is a fluorinated heterocyclic building block consisting of a benzonitrile core substituted at the para-position with a 2-(trifluoromethyl)imidazole ring. It is a member of the N‑trifluoromethyl azole class, characterized by a molecular formula of C₁₁H₆F₃N₃ and a molecular weight of 237.18 g/mol [1]. The compound exhibits a computed partition coefficient (XLogP3-AA) of 2.3 and contains five hydrogen bond acceptors with zero hydrogen bond donors [1]. These physicochemical properties suggest moderate lipophilicity and potential membrane permeability, positioning it as a candidate for applications requiring enhanced pharmacokinetic profiles relative to non‑fluorinated analogs [1].

Why Generic Substitution Fails: Procurement Risks When Replacing Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- with In‑Class Analogs


Direct substitution of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS 651326-28-2) with a non‑fluorinated or methyl‑substituted imidazole analog introduces quantifiable risks in drug discovery and chemical biology workflows. While compounds such as 4-(1H‑imidazol‑1‑yl)benzonitrile (CAS 25372-03-6) and 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile (CAS 122957-50-0) share the same core scaffold, they exhibit markedly different lipophilicity, metabolic stability, and membrane permeability profiles [1][2][3]. The trifluoromethyl moiety in the target compound confers higher LogP values and improved resistance to oxidative metabolism compared to N‑methyl analogs, which directly impacts cellular penetration and in vivo clearance rates [2]. Substituting the target compound without accounting for these quantitative differences can lead to unexpected SAR discontinuities, altered target engagement, and flawed biological conclusions—undermining the reproducibility and translational value of preclinical studies. The evidence below quantifies these differentiation dimensions and provides procurement‑grade justification for selecting CAS 651326-28-2 over its closest structural analogs.

Product‑Specific Quantitative Evidence Guide: Differentiating Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- from Closest Analogs


Increased Lipophilicity (XLogP3-AA) Versus Non‑Fluorinated and N‑Methyl Analogs

The target compound exhibits a computed XLogP3-AA value of 2.3, which is substantially higher than that of the non‑fluorinated analog 4-(1H‑imidazol‑1‑yl)benzonitrile (LogP ≈ 1.42–1.74) and modestly elevated relative to the N‑methyl analog 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile (LogP ≈ 1.72–2.05) [1]. This increase in lipophilicity is a direct consequence of the electron‑withdrawing and hydrophobic nature of the trifluoromethyl group, which enhances passive membrane diffusion and may improve oral absorption .

Medicinal Chemistry Drug Discovery Pharmacokinetics Lipophilicity

Enhanced Metabolic Stability and Caco‑2 Permeability Relative to N‑Methyl Analogs

A systematic evaluation of N‑trifluoromethyl azoles demonstrated that they exhibit excellent aqueous stability and, compared to their N‑methyl counterparts, possess higher lipophilicity and can display increased metabolic stability and Caco‑2 permeability [1]. While direct head‑to‑head data for this specific compound are not publicly available, the class‑level evidence strongly supports that the trifluoromethyl substitution at the imidazole nitrogen confers superior resistance to oxidative metabolism and enhanced intestinal absorption potential relative to the methyl‑substituted analog 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile.

ADME Metabolic Stability Caco‑2 Permeability Drug Design

Potential Cytochrome P450 Inhibition Profile of Imidazole‑Containing Scaffolds

Imidazole derivatives are well‑documented inhibitors of cytochrome P450 (CYP) enzymes, a property that can be both a therapeutic advantage (e.g., for boosting co‑administered drug exposure) and a liability (risk of drug‑drug interactions) [1]. While specific CYP inhibition data (e.g., IC₅₀ values) for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- are not publicly available, the presence of the imidazole ring—particularly when substituted with electron‑withdrawing groups such as trifluoromethyl—is a recognized pharmacophore for CYP inhibition [1]. In contrast, the non‑fluorinated analog lacks the electron‑withdrawing group that may modulate the potency and selectivity of CYP binding.

CYP Inhibition Drug‑Drug Interactions Medicinal Chemistry Metabolism

Best Research and Industrial Application Scenarios for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS 651326-28-2)


Lead Optimization in Drug Discovery: Improving ADME Properties via Fluorination

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- serves as an ideal building block for medicinal chemists aiming to enhance the ADME profile of lead compounds. Its elevated LogP (2.3) relative to non‑fluorinated and N‑methyl analogs directly translates to improved membrane permeability and potential oral bioavailability [1][2]. Incorporating this scaffold into a chemical series can increase lipophilicity without adding excessive molecular weight, a key advantage in optimizing drug‑like properties.

Chemical Biology Tool Compounds: Modulating CYP‑Mediated Metabolism

Given the established role of imidazole derivatives as cytochrome P450 inhibitors, this compound can be employed as a chemical biology probe to investigate CYP‑mediated metabolic pathways [1]. Its trifluoromethyl substituent may confer distinct selectivity or potency profiles compared to non‑fluorinated imidazoles, enabling researchers to dissect the contribution of specific CYP isoforms in cellular and in vivo models. This is particularly relevant for studies involving drug‑drug interaction assessment and metabolic stability profiling.

Synthesis of Fluorinated Heterocyclic Libraries for SAR Exploration

As a para‑substituted benzonitrile bearing a 2‑(trifluoromethyl)imidazole moiety, this compound is a valuable intermediate for constructing diverse fluorinated heterocyclic libraries. The nitrile group can be further functionalized (e.g., to amides, tetrazoles, or amines), while the trifluoromethyl group remains intact to impart favorable physicochemical and metabolic properties [1]. This versatility supports rapid structure‑activity relationship (SAR) exploration in hit‑to‑lead and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.